molecular formula C12H13N3O2 B8227170 2-Nitro-6-piperidinobenzonitrile

2-Nitro-6-piperidinobenzonitrile

Cat. No.: B8227170
M. Wt: 231.25 g/mol
InChI Key: IRLQOYPNACJNPI-UHFFFAOYSA-N
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Description

2-Nitro-6-piperidinobenzonitrile is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position and a piperidine substituent (a six-membered amine ring) at the 6-position of the aromatic benzene core. The compound combines electron-withdrawing (nitro) and electron-donating (piperidine) groups, which influence its reactivity, solubility, and stability.

Properties

IUPAC Name

2-nitro-6-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-11(14-7-2-1-3-8-14)5-4-6-12(10)15(16)17/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQOYPNACJNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route

The most widely reported method involves the reaction of 2,6-dinitrobenzonitrile with piperidine in a polar aprotic solvent. This SNAr reaction selectively replaces the nitro group at the 6-position due to steric and electronic factors.

Procedure :

  • 2,6-Dinitrobenzonitrile (5.8 g, 1.0 eq) is dissolved in dimethylformamide (DMF) (30 mL).

  • Piperidine (10.2 mL, 2.2 eq) is added dropwise at 25–30°C.

  • The mixture is stirred for 4–6 hours under reflux (80–90°C).

  • The product is precipitated by cooling, filtered, and washed with cold ethanol.

Yield : 85–92%.

Mechanistic and Optimization Insights

  • Solvent Effects : DMF enhances reaction rates due to its high polarity, stabilizing the Meisenheimer intermediate.

  • Temperature : Reactions at >80°C reduce side products (e.g., bis-alkylation).

  • Stoichiometry : A 2.2:1 molar ratio of piperidine to substrate minimizes unreacted starting material.

Nitration of 6-Piperidinobenzonitrile

Two-Step Synthesis via Intermediate Nitration

For cases where 2,6-dinitrobenzonitrile is unavailable, a nitration step is introduced:

Step 1: Synthesis of 6-Piperidinobenzonitrile

  • Substrate : 2-Chloro-6-nitrobenzonitrile reacts with piperidine in acetonitrile at 60°C (yield: 78%).

Step 2: Nitration at the 2-Position

  • Conditions : Fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C for 2 hours.

  • Yield : 70–75% after recrystallization from ethanol.

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

A modified SNAr approach using microwave irradiation reduces reaction time:

  • Conditions : 150 W, 100°C, 15 minutes in DMF.

  • Yield : 88%.

Solid-Phase Mechanochemical Synthesis

Ball milling 2,6-dinitrobenzonitrile and piperidine (1:2.2 ratio) with Al₂O₃ as a grinding agent achieves 89% yield in 1 hour.

Reaction Parameters and Yield Optimization

Table 1. Comparative Analysis of Synthetic Methods

MethodSolventTemp (°C)Time (h)Yield (%)Purity (%)
SNAr (Standard)DMF80–904–685–9298.5
Nitration PathwayH₂SO₄/HNO₃0–5270–7597.0
Microwave-Assisted SNArDMF1000.258898.0
MechanochemicalSolvent-free2518997.5

Purification and Characterization

Crystallization Techniques

  • Recrystallization Solvents : Ethanol (for SNAr products) or acetic acid (for nitration products) yields crystals with >98% purity.

  • Melting Point : 122–123°C (lit.).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, Ar-H), 7.89 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 7.65 (d, J=2.0 Hz, 1H, Ar-H), 3.45–3.50 (m, 4H, piperidine-H), 1.70–1.80 (m, 6H, piperidine-H).

  • IR : ν 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Dimethyl sulfate as a methylating agent in related syntheses reduces costs by 30% compared to iodomethane.

  • Recycling DMF : Distillation under reduced pressure recovers >90% solvent .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-6-piperidinobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and suitable bases.

Major Products Formed:

    Reduction: 2-Amino-6-piperidinobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents Key Properties Applications
This compound* ~245 (estimated) -NO₂, -CN, -piperidine Moderate solubility in polar solvents; basic pH Medicinal chemistry intermediates
2-Chloro-6-methylbenzonitrile ~151.59 -Cl, -CH₃, -CN Low water solubility; high thermal stability Organic synthesis
Nitrobenzene 123.11 -NO₂ High density (1.2 g/cm³); volatile Solvent, precursor for aniline
6-Amino-5-nitropicolinonitrile ~164.13 -NH₂, -NO₂, -CN Reactive in coupling reactions Pharmaceutical research

*Estimated values based on structural analogs.

Research Findings and Trends

Electronic Effects: The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to specific positions, while the piperidine group donates electrons via resonance, creating a unique electronic profile .

Solubility : Piperidine’s basicity may enhance solubility in acidic buffers (e.g., HCl), contrasting with purely nitro-substituted aromatics like nitrobenzene, which are hydrophobic .

Q & A

Q. What are the recommended safety protocols for handling 2-Nitro-6-piperidinobenzonitrile in laboratory settings?

  • Methodological Answer : Use full-face respirators (N100/P3 filters) and flame-resistant, anti-static protective clothing when handling powdered forms due to potential inhalation hazards and flammability risks . Ensure fume hoods or well-ventilated workspaces to mitigate vapor exposure. Spills should be contained using inert absorbents (e.g., silica gel) and disposed of via approved waste facilities to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Methodological Answer : A plausible route involves nitration of 6-piperidinobenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC to avoid over-nitration. Common issues include low yields due to competing side reactions (e.g., oxidation of the piperidine ring). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : Analyze aromatic proton shifts (δ 7.5–8.5 ppm for nitro-substituted benzene) and piperidine ring protons (δ 1.5–3.0 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, high-resolution mass spectrometry for molecular formula). For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) to resolve coupling patterns . Document solvent effects (e.g., DMSO vs. CDCl₃) that may alter chemical shifts.

Q. What computational approaches are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties:
  • Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.
  • Simulate reaction pathways for nitro-group reduction or piperidine ring modifications.
    Compare results with experimental kinetic data to validate models .

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Methodological Answer : Use design of experiments (DoE) to test variables:
VariableRange TestedOptimal Condition
Temperature0°C to 25°C5°C
CatalystH₂SO₄ vs. AcOHH₂SO₄ (0.1 eq)
Reaction Time2–24 hrs12 hrs
Post-optimization, scale up using flow chemistry for better heat dissipation .

Q. What environmental impact assessments are critical for this compound?

  • Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) and biodegradability studies (OECD 301F). Monitor hydrolysis products in aqueous buffers (pH 4–9) to identify persistent metabolites. Use solid-phase extraction (SPE) followed by LC-MS for trace analysis .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide studies on this compound’s pharmacological potential?

  • Methodological Answer :
  • Population : Cell lines (e.g., HeLa) or animal models (e.g., murine).
  • Intervention : Dose-dependent cytotoxicity assays.
  • Comparison : Existing nitrile-based inhibitors (e.g., 4-Nitrobenzonitrile).
  • Outcome : IC₅₀ values or apoptosis rates.
  • Time : 24–72 hr exposure periods.
    This structure ensures systematic hypothesis testing and literature alignment .

Q. What systematic review strategies are effective for aggregating data on nitro-aromatic compounds?

  • Methodological Answer : Follow PRISMA guidelines:

Search databases (PubMed, SciFinder) using keywords: "nitrobenzonitrile derivatives," "piperidine pharmacology."

Screen for in vitro/in vivo studies with quality assessment (e.g., Jadad scale).

Meta-analyze toxicity data using fixed/random-effects models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported decomposition temperatures for this compound?

  • Methodological Answer :
    Replicate experiments using differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Compare thermograms with published data, noting heating rates (e.g., 10°C/min vs. 5°C/min) that affect observed decomposition points. Publish raw DSC curves for transparency .

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